molecular formula C9H10O4 B8301179 3,5-Dimethyl-2-methoxycarbonyl-4-pyrone

3,5-Dimethyl-2-methoxycarbonyl-4-pyrone

Cat. No. B8301179
M. Wt: 182.17 g/mol
InChI Key: XNGUYPSTWOITLU-UHFFFAOYSA-N
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Patent
US06043371

Procedure details

3,5-Dimethyl-2-methoxycarbonyl-4-pyrone 3 (R=Methyl) (294 mg, 1.62 mmol) and sodium borohydride (154 mg, 4.07 mmol) were dissolved in methanol (10 ml) and the resulting solution stirred at room temperature for 45 minutes. Silica gel (5 ml) was added and the solvent evaporated. The residue was applied to a pre-packed chromatography column assembled from silica gel (45 ml) in dichloromethane: ethyl acetate (1:1, v/v). Elution with firstly dichloromethane: ethyl acetate (1:1, v/v), then ethyl acetate, then methanol: ethyl acetate (1:3, v/v) gave 3,5-dimethyl-2-hydroxymethyl-4-pyrone 4 (230 mg, 92%) as a white solid. 1H-NMR (CDCl3) δ 1.93 (s, 3H), 2.01 (s, 3H), 4.60 (s, 2H), 7.71 (s, 1H); selected IR (cm-1, nujol) 3150-3500 (br, s), 1653 (s); Ms (APCI+) m/z (%) 155 (MH+, 100).
Quantity
294 mg
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=[O:8])[C:6]([CH3:9])=[CH:5][O:4][C:3]=1[C:10](OC)=[O:11].[BH4-].[Na+]>CO>[CH3:1][C:2]1[C:7](=[O:8])[C:6]([CH3:9])=[CH:5][O:4][C:3]=1[CH2:10][OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
294 mg
Type
reactant
Smiles
CC1=C(OC=C(C1=O)C)C(=O)OC
Name
Quantity
154 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica gel (5 ml) was added
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
WASH
Type
WASH
Details
Elution with firstly dichloromethane: ethyl acetate (1:1

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1=C(OC=C(C1=O)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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